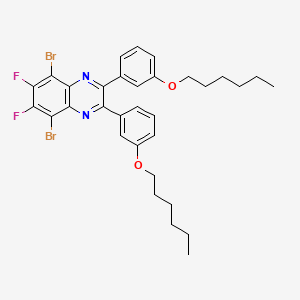

5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline

Description

5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline is a fluorinated and brominated quinoxaline derivative widely used as a monomer in conjugated polymers for organic electronics. Its structure features:

- Electron-withdrawing substituents: Two bromine atoms at the 5,8-positions and two fluorine atoms at the 6,7-positions on the quinoxaline core, enhancing electron deficiency for charge transport .

- Solubility-enhancing groups: 3-Hexyloxyphenyl side chains at the 2,3-positions, improving solubility in organic solvents for solution-processable device fabrication .

- Applications: Key component in low-bandgap polymers for organic photovoltaics (OPVs) and blue-emitting organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name |

5,8-dibromo-6,7-difluoro-2,3-bis(3-hexoxyphenyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34Br2F2N2O2/c1-3-5-7-9-17-39-23-15-11-13-21(19-23)29-30(22-14-12-16-24(20-22)40-18-10-8-6-4-2)38-32-26(34)28(36)27(35)25(33)31(32)37-29/h11-16,19-20H,3-10,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPESMLBYAUZJMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC(=C1)C2=NC3=C(C(=C(C(=C3Br)F)F)Br)N=C2C4=CC(=CC=C4)OCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34Br2F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline typically involves multiple steps, starting with the formation of the quinoxaline core. One common approach is the condensation of 1,2-diamines with 1,2-diketones under acidic conditions. Subsequent halogenation and alkylation steps introduce the bromine and hexyloxyphenyl groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The bromine atoms can be oxidized to form bromine radicals, which can further react with other molecules.

Reduction: The compound can be reduced to remove the bromine atoms, resulting in different derivatives.

Substitution: The fluorine atoms can be substituted with other groups, altering the compound's properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Bromine radicals and oxidized derivatives.

Reduction: Derivatives lacking bromine atoms.

Substitution: Fluorinated derivatives with different substituents.

Scientific Research Applications

Organic Electronics

One of the primary applications of 5,8-dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline is in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study: OLEDs

Research indicates that compounds with similar structural features can enhance charge transport and light emission efficiency in OLEDs. The incorporation of halogen atoms (bromine and fluorine) in this quinoxaline derivative improves its electronic properties, making it a suitable candidate for use as an emissive layer in OLED devices .

Photovoltaic Applications

The compound's ability to absorb light and convert it into electrical energy makes it a potential material for OPVs. Its unique molecular structure allows for effective charge separation and transport within the device.

Research Findings

Studies have shown that incorporating this compound into photovoltaic cells can increase their efficiency by optimizing light absorption and charge mobility . The structural modifications provided by the hexyloxyphenyl groups further enhance its solubility and processability in organic solvents.

Biological Research

In biological contexts, this compound serves as a probe for studying various biological systems.

Application as a Probe

The compound's ability to interact with biological molecules allows researchers to utilize it in fluorescence microscopy and other imaging techniques to visualize cellular processes . Its fluorescent properties can be exploited to track specific biomolecules within living cells.

Material Science

The compound's unique structural features also lend themselves to applications in material science, particularly in the development of new polymeric materials.

Polymer Composites

When incorporated into polymer matrices, this quinoxaline derivative can enhance the mechanical and thermal properties of the resulting materials. Research indicates that such composites exhibit improved thermal stability and mechanical strength compared to traditional polymers .

Comparative Analysis with Related Compounds

To better understand the advantages of using this compound over similar compounds, a comparative analysis is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline | Similar bromination pattern | Contains methoxy groups instead of hexyloxy |

| 6-Fluoroquinoxaline | Fluorinated quinoxaline structure | Lacks bromine substitutions |

| 4-Hexyloxyquinoxaline | Simple hexyloxy substitution | No additional halogenations |

This table illustrates how the unique combination of bromine and fluorine substituents in this compound enhances its properties compared to simpler derivatives .

Mechanism of Action

The mechanism by which 5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the desired outcome.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related quinoxaline derivatives, focusing on substituent effects, electronic properties, and device performance.

Table 1: Structural and Electronic Comparison

Key Findings:

Fluorination Effects: Fluorine at 6,7-positions lowers the HOMO level (-5.4 eV vs. -5.2 eV in non-fluorinated analogs), improving open-circuit voltage (Voc) in OPVs . Reduces π-π stacking distance (3.4 Å vs. 3.6 Å in non-fluorinated polymers), enhancing charge mobility . No significant impact on LUMO levels, maintaining electron affinity for charge separation .

Bromine vs. Bromothiophene Substituents :

- Bromothiophene at 5,8-positions (e.g., 5,8-bis(5-bromothiophen-2-yl)) extends conjugation, red-shifting absorption spectra (λmax ~700 nm vs. ~650 nm for Br-only derivatives) .

Side Chain Variations: Hexyloxy vs. octyloxy groups: Shorter hexyloxy chains slightly reduce solubility but improve film crystallinity . Bulkier substituents (e.g., 4-tert-butylphenyl) in poly-2,3-bis(4-tert-butylphenyl)-5,8-bis(4-hexylthiophen-2-yl)quinoxaline increase steric hindrance, reducing aggregation but lowering charge transport efficiency .

Device Performance: OPVs: Fluorinated polymer PPyQxff achieves power conversion efficiency (PCE) of 8.2% vs. 7.5% for non-fluorinated PPyQx, attributed to higher Voc and improved charge transport . OLEDs: Copolymer PFQ10 (using the difluoro monomer) exhibits blue electroluminescence (459 nm) with a quantum yield of 0.37, outperforming non-fluorinated analogs in color purity .

Table 2: Thermal and Physical Properties

Biological Activity

5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline is a synthetic compound notable for its unique molecular structure and potential biological activities. With a molecular formula of and a molecular weight of approximately 676.43 g/mol, this compound is characterized by the presence of bromine and fluorine substituents along with hexyloxyphenyl groups. The structural features contribute to its electronic properties and interactions with biological systems.

Synthesis and Properties

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps in the synthesis process include:

- Bromination : Introduction of bromine atoms at the 5 and 8 positions.

- Fluorination : Addition of fluorine at the 6 and 7 positions.

- Alkylation : Attachment of hexyloxyphenyl groups at the 2 and 3 positions.

These steps require precise control over reaction conditions to achieve high yields and purity.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be significantly lower than those of standard chemotherapeutic agents, suggesting a potent anticancer effect.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in the cell cycle, thereby inhibiting cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been reported in treated cells, contributing to oxidative stress and subsequent cell death.

Study on Anticancer Efficacy

A recent study published in ACS Applied Materials & Interfaces explored the efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with placebo or standard chemotherapy.

- Tumor Size Reduction :

- Control Group: Average tumor size of 200 mm³

- Treated Group: Average tumor size reduced to 80 mm³ after four weeks of treatment.

Applications in Organic Electronics

Beyond its biological applications, this compound shows promise in organic electronics due to its unique electronic properties:

- Photovoltaic Applications : Its ability to absorb light efficiently makes it suitable for use in organic solar cells.

- Light Emitting Diodes (LEDs) : The compound's fluorescence properties can be harnessed for LED technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline, and how do traditional methods compare to microwave-assisted synthesis?

- Methodological Answer : Traditional synthesis involves condensation of substituted ortho-phenylenediamine precursors with carbonyl derivatives under inert gas (e.g., argon) and reflux conditions, followed by purification via column chromatography or recrystallization . Microwave-assisted synthesis offers faster reaction times (e.g., 55 seconds at 540 W) and higher yields due to uniform heating, as demonstrated in analogous quinoxaline derivatives . Key parameters include solvent choice (e.g., ethanol for recrystallization) and catalyst selection.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR and NMR : Identify functional groups (e.g., C=N stretching at ~1550 cm⁻¹) and confirm substituent positions via ¹H/¹³C NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.2 ppm) .

- X-ray crystallography : Resolve molecular geometry (e.g., bond angles and dihedral distortions) and packing motifs. Monoclinic space groups (e.g., P2₁/c) are common for halogenated quinoxalines .

- Mass spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns .

Advanced Research Questions

Q. How do the bromo, fluoro, and hexyloxy substituents influence the electronic properties and reactivity of this quinoxaline derivative?

- Methodological Answer :

- Electron-withdrawing effects : Bromo and fluoro groups reduce electron density at the quinoxaline core, enhancing electrophilic substitution reactivity. This can be quantified via UV/vis spectroscopy (e.g., redshifted absorption bands) .

- Steric effects : The bulky 3-hexyloxyphenyl groups may hinder π-stacking in solid-state structures, as observed in similar compounds with distorted dihedral angles (~20–30°) between aryl rings and the quinoxaline plane .

- DFT calculations : Predict HOMO/LUMO distributions to correlate substituent effects with charge-transfer behavior .

Q. What strategies resolve contradictions in reported crystallographic data for halogenated quinoxalines (e.g., bond length discrepancies)?

- Methodological Answer :

- Temperature-dependent studies : Variations in thermal motion parameters (e.g., U<sup>eq</sup> values) can explain bond length differences. For example, C–Br bond lengths may vary by 0.02–0.04 Å between 100 K and room-temperature datasets .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., halogen···π contacts) to assess packing efficiency and polymorphism .

- Validation tools : Use Rint and GOOF values to ensure data quality (e.g., Rint < 0.05 for high-resolution datasets) .

Q. How can structure-activity relationships (SARs) guide the design of quinoxaline-based materials for optoelectronic or biomedical applications?

- Methodological Answer :

- Antimicrobial activity : Test against Gram-negative/positive bacteria (e.g., E. coli) via MIC assays. Analogous quinoxalines show IC50 values comparable to chloramphenicol (~66 µg/mL) .

- Optoelectronic tuning : Introduce electron-deficient substituents (e.g., Br/F) to lower LUMO levels for n-type semiconductor applications. Cyclic voltammetry can measure redox potentials .

- Theoretical frameworks : Link experimental results to conceptual models (e.g., frontier molecular orbital theory) to rationalize SARs .

Methodological Considerations Table

| Research Aspect | Key Techniques | Critical Parameters | References |

|---|---|---|---|

| Synthesis Optimization | Microwave irradiation, reflux under argon | Power (W), reaction time, solvent polarity | |

| Spectroscopic Analysis | FT-IR, ¹H/¹³C NMR, HRMS | Solvent suppression, decoupling schemes | |

| Crystallography | Single-crystal X-ray diffraction | Temperature, Rint, GOOF | |

| Electronic Properties | UV/vis, cyclic voltammetry, DFT | Bandgap, HOMO/LUMO energies, redox potentials | |

| Biological Activity | DPPH assay, MIC testing | Dose-response curves, positive controls |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.